8-Bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring This compound is notable for its unique structure, which includes a bromine atom, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. The optimal reaction conditions involve using 1.0 equivalent of enaminonitrile and 2.0 equivalents of benzohydrazide in dry toluene at 140°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis is advantageous due to its efficiency and eco-friendliness, making it suitable for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.
Agrochemicals: Derivatives of this compound are explored for their potential use in pesticides and herbicides due to their biological activity.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets, contributing to its biological activity .
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and bromine substituents but lacks the triazole ring.
Pyrazolo[1,5-a]pyrimidines: Another class of heterocyclic compounds with similar structural motifs and applications in medicinal chemistry.
Uniqueness: 8-Bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its fused triazole-pyridine structure, which imparts distinct chemical properties and potential for diverse applications. The combination of bromine, methyl, and trifluoromethyl groups further enhances its reactivity and biological activity.
Properties
IUPAC Name |
8-bromo-2-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3N3/c1-4-13-7-5(9)2-3-6(8(10,11)12)15(7)14-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPJOODGDPECPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=C(C2=N1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.